

2-Methyl-3-(methylthio)furan vs 2-methyl-3-furanthiol sensory properties.

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Compound of Interest

Compound Name: 2-Methyl-3-(methylthio)furan

Cat. No.: B1580562

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A Comparative Guide to the Sensory Properties of **2-Methyl-3-(methylthio)furan** and 2-methyl-3-furanthiol

For researchers and professionals in the fields of flavor chemistry, food science, and drug development, a precise understanding of the sensory characteristics of aroma compounds is crucial. This guide provides a detailed comparison of the sensory properties of two potent, sulfur-containing furan derivatives: **2-methyl-3-(methylthio)furan** and 2-methyl-3-furanthiol. These compounds are significant contributors to the desirable savory and meaty notes in a variety of food products.

Introduction to the Compounds

2-Methyl-3-(methylthio)furan (CAS No. 63012-97-5), also known as methyl methylthiofuran, is a sulfur-containing heterocyclic compound.^[1] It is recognized for its role in creating meaty and savory flavor profiles and is utilized as a flavoring agent in the food industry to enhance the taste of processed meats, soups, and sauces.^[1] This compound is found naturally in cooked beef and tea.^[2]

2-Methyl-3-furanthiol (CAS No. 28588-74-1), also known as 2-methyl-3-mercaptofuran, is another sulfur-containing furan derivative. It is known for its powerful meaty and savory aroma and has a very low odor detection threshold, making it a highly valued ingredient in the flavor industry.^[3] It is a key odorant in various food products, including cooked ham, wine, and canned tuna.^[4]

Quantitative Sensory Data

The following table summarizes the key quantitative sensory data for **2-methyl-3-(methylthio)furan** and 2-methyl-3-furanthiol, providing a direct comparison of their reported odor and taste thresholds.

Sensory Property	2-Methyl-3-(methylthio)furan	2-Methyl-3-furanthiol
Odor Profile	Sulfurous, meaty, spicy, cheese-like ^{[1][2]}	Roasted, meaty, sulfurous, fishy, metallic ^{[5][6][7]}
Taste Profile	Meaty ^[8]	Roasted meat, sulfurous, fishy, meaty (salmon and tuna-like with a slight roasted nuance at 15 ppm) ^{[4][5]}
Odor Threshold	0.01 ppb ^[9]	0.00003 µg/kg (approximately 0.03 ppt) ^[10]

Sensory Perception and Signaling Pathways

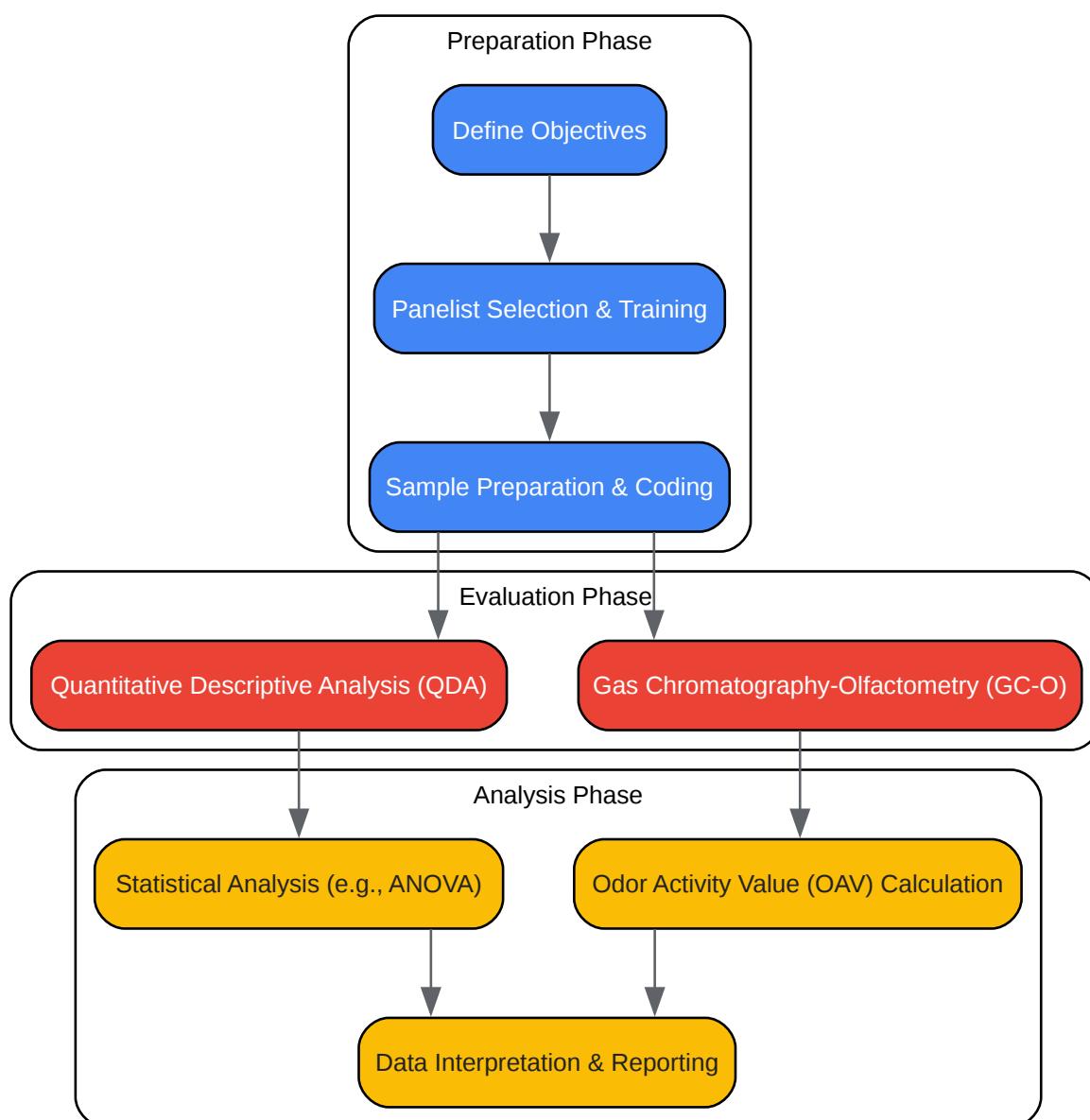
The perception of flavor is a complex interplay between the sense of smell (olfaction) and taste (gustation). The distinct sensory profiles of **2-methyl-3-(methylthio)furan** and 2-methyl-3-furanthiol are a result of their interaction with specific olfactory and gustatory receptors.

Olfactory Perception: The potent, sulfurous, and meaty aromas of these compounds are detected by olfactory receptors (ORs) located in the nasal cavity.^{[11][12]} Volatile sulfur compounds are known to be potent odorants.^[11] Research suggests that the detection of some sulfur-containing odorants by olfactory receptors may involve metal ions, such as copper, which act as cofactors.^{[11][13][14]} The interaction of these molecules with specific ORs triggers a signal transduction cascade, leading to the perception of their characteristic aromas in the brain.^[12]

Gustatory Perception: The savory and meaty taste characteristics are associated with the umami taste, one of the five basic tastes.^{[15][16]} Umami is primarily elicited by glutamate and certain 5'-ribonucleotides.^[1] The savory notes of **2-methyl-3-(methylthio)furan** and 2-methyl-

3-furanthiol likely contribute to the overall umami perception in foods by enhancing the savory flavor profile.^[1] The umami taste is detected by specific G protein-coupled receptors, including T1R1/T1R3, which are present on the tongue.^{[16][17]}

Below is a simplified diagram illustrating a plausible signaling pathway for the olfactory perception of these sulfur-containing furan derivatives.



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